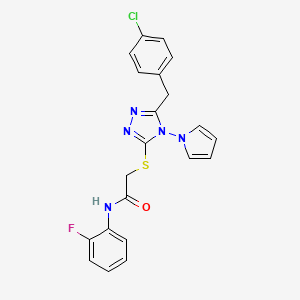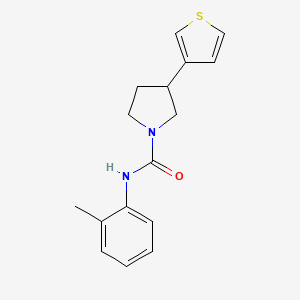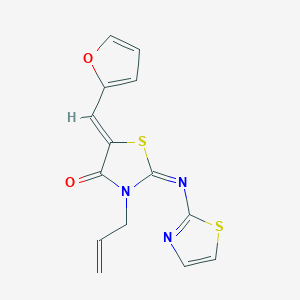![molecular formula C12H9N5O B2423326 N-(pirazolo[1,5-a]pirimidin-6-il)nicotinamida CAS No. 2034480-98-1](/img/structure/B2423326.png)
N-(pirazolo[1,5-a]pirimidin-6-il)nicotinamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(pyrazolo[1,5-a]pyrimidin-6-yl)nicotinamide is a compound that belongs to the family of pyrazolo[1,5-a]pyrimidines. These compounds are known for their significant impact in medicinal chemistry and material science due to their unique structural properties and biological activities . The compound features a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings, making it a privileged scaffold for drug discovery and material applications .
Aplicaciones Científicas De Investigación
N-(pyrazolo[1,5-a]pyrimidin-6-yl)nicotinamide has a wide range of scientific research applications:
Mecanismo De Acción
Target of Action
N-(pyrazolo[1,5-a]pyrimidin-6-yl)nicotinamide is a derivative of pyrazolo[1,5-a]pyrimidine, a family of N-heterocyclic compounds that have shown significant impact in medicinal chemistry . These compounds have been studied for their potential as inhibitors of enzymes such as cyclin-dependent kinases (CDKs) and phosphodiesterases (PDEs), which play a crucial role in various diseases such as cancer .
Mode of Action
It is known that pyrazolo[1,5-a]pyrimidine derivatives interact with their targets, such as cdks and pdes, leading to changes in the activity of these enzymes . This interaction can result in the inhibition of these enzymes, potentially leading to therapeutic effects in diseases where these enzymes play a key role.
Biochemical Pathways
The biochemical pathways affected by N-(pyrazolo[1,5-a]pyrimidin-6-yl)nicotinamide are likely to be those involving its target enzymes, CDKs and PDEs . CDKs are involved in cell cycle regulation, while PDEs play a role in signal transduction by breaking down cyclic nucleotides. By inhibiting these enzymes, N-(pyrazolo[1,5-a]pyrimidin-6-yl)nicotinamide could affect these pathways and their downstream effects.
Pharmacokinetics
The properties and stability of pyrazolo[1,5-a]pyrimidines are comparable to commercial probes such as coumarin-153, prodan and rhodamine 6g , suggesting that they may have suitable pharmacokinetic properties for use as therapeutic agents.
Result of Action
The molecular and cellular effects of N-(pyrazolo[1,5-a]pyrimidin-6-yl)nicotinamide’s action would depend on its specific targets and the pathways they are involved in. Given its potential inhibitory activity against CDKs and PDEs , it could lead to changes in cell cycle regulation and signal transduction, potentially resulting in therapeutic effects in diseases such as cancer.
Action Environment
The action, efficacy, and stability of N-(pyrazolo[1,5-a]pyrimidin-6-yl)nicotinamide could be influenced by various environmental factors. For instance, the presence of other molecules or drugs could affect its binding to its targets. Additionally, factors such as pH and temperature could influence its stability and activity .
Análisis Bioquímico
Biochemical Properties
N-(pyrazolo[1,5-a]pyrimidin-6-yl)nicotinamide plays a crucial role in biochemical reactions. It interacts with enzymes such as cyclin-dependent kinases (CDKs) and phosphodiesterases (PDEs), which play a crucial role in various diseases such as cancer, asthma, chronic obstructive pulmonary disease (COPD), and erectile dysfunction .
Cellular Effects
N-(pyrazolo[1,5-a]pyrimidin-6-yl)nicotinamide has shown remarkable anti-cancer activity against prominent breast cancer cell lines MCF-7, MDA-MB231, and MDA-MB453 . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, N-(pyrazolo[1,5-a]pyrimidin-6-yl)nicotinamide exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of N-(pyrazolo[1,5-a]pyrimidin-6-yl)nicotinamide vary with different dosages in animal models. Studies on threshold effects and any toxic or adverse effects at high doses are ongoing .
Metabolic Pathways
N-(pyrazolo[1,5-a]pyrimidin-6-yl)nicotinamide is involved in various metabolic pathways. It interacts with enzymes and cofactors, and it may affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of N-(pyrazolo[1,5-a]pyrimidin-6-yl)nicotinamide within cells and tissues are currently under study. It is believed to interact with transporters or binding proteins, and it may affect its localization or accumulation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyrazolo[1,5-a]pyrimidin-6-yl)nicotinamide typically involves the condensation of aminopyrazole with a suitable aldehyde or ketone, followed by cyclization to form the pyrazolo[1,5-a]pyrimidine core . The reaction conditions often include the use of catalysts such as sodium hydroxide or ethoxide, and the reactions are typically carried out under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
N-(pyrazolo[1,5-a]pyrimidin-6-yl)nicotinamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as nitro or hydroxyl groups.
Reduction: This reaction can convert nitro groups to amino groups.
Substitution: This reaction can replace hydrogen atoms with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidines with different functional groups that can enhance their biological and material properties .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidines such as:
- 3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
Uniqueness
N-(pyrazolo[1,5-a]pyrimidin-6-yl)nicotinamide is unique due to its specific substitution pattern, which imparts distinct biological and photophysical properties. Its ability to act as both an enzyme inhibitor and a fluorescent probe highlights its versatility and potential for various applications .
Propiedades
IUPAC Name |
N-pyrazolo[1,5-a]pyrimidin-6-ylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N5O/c18-12(9-2-1-4-13-6-9)16-10-7-14-11-3-5-15-17(11)8-10/h1-8H,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLLLWEQABLAGEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC2=CN3C(=CC=N3)N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8-(4-fluorophenyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2423245.png)

![13-(2,5-dimethylbenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine](/img/structure/B2423247.png)
![methyl 2-[(2Z)-2-({[1,1'-biphenyl]-4-carbonyl}imino)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2423248.png)


![3-(2-chlorophenyl)-N-(2-(6-(ethylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2423255.png)
![1-[(2-chlorophenyl)methyl]-N-(2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2423256.png)

![1-(3-chlorobenzoyl)-4-[(4-fluorophenyl)sulfanyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B2423260.png)


![N,N-diethyl-4-(2-(4-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzenesulfonamide](/img/structure/B2423264.png)

